2,7-Dimethylquinazolin-4(1H)-one
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Overview
Description
2,7-Dimethylquinazolin-4(1H)-one is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of quinazoline derivatives and has shown promising results in various biological studies.
Mechanism Of Action
The mechanism of action of 2,7-Dimethylquinazolin-4(1H)-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and proliferation. Additionally, it has been found to inhibit the activity of topoisomerase, which is involved in DNA replication and repair.
Biochemical And Physiological Effects
2,7-Dimethylquinazolin-4(1H)-one has been shown to possess various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. Moreover, it has been found to induce apoptosis in cancer cells and to inhibit the growth of various tumor cell lines.
Advantages And Limitations For Lab Experiments
2,7-Dimethylquinazolin-4(1H)-one has several advantages for lab experiments. It is a stable and easily synthesizable compound, which makes it readily available for research purposes. Moreover, it has been found to possess potent biological activity, which makes it a promising candidate for drug development. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2,7-Dimethylquinazolin-4(1H)-one. One potential direction is to investigate its potential applications in the treatment of various diseases, including cancer, inflammation, and microbial infections. Moreover, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets. Additionally, the development of new synthesis methods and the optimization of existing methods can improve the yield and purity of the compound, making it more readily available for research purposes.
Synthesis Methods
The synthesis of 2,7-Dimethylquinazolin-4(1H)-one can be achieved through various methods, including the reaction of anthranilic acid with acetone and ammonium acetate or the reaction of 2-aminoacetophenone with formic acid and acetic anhydride. These methods have been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
2,7-Dimethylquinazolin-4(1H)-one has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Moreover, it has been found to be a potent inhibitor of various enzymes, including tyrosine kinase and topoisomerase.
properties
IUPAC Name |
2,7-dimethyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)11-7(2)12-10(8)13/h3-5H,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPDXLMFGKZOMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616642 |
Source
|
Record name | 2,7-Dimethylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethylquinazolin-4(1H)-one | |
CAS RN |
194473-09-1 |
Source
|
Record name | 2,7-Dimethylquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20616642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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